molecular formula C11H11BrO3 B12627737 2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one CAS No. 919112-30-4

2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one

Katalognummer: B12627737
CAS-Nummer: 919112-30-4
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: BSJKVACRENLMCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H11BrO3 It is known for its unique structure, which includes a bromoethenyl group and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxyphenylacetic acid with bromine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst to introduce the bromo group.

    Esterification: The brominated product is then esterified using acetic anhydride to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the bromoethenyl group.

    2-Bromo-1-(4-ethylphenyl)ethan-1-one: Similar structure but has an ethyl group instead of a methoxy group.

Uniqueness

2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both the bromoethenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

919112-30-4

Molekularformel

C11H11BrO3

Molekulargewicht

271.11 g/mol

IUPAC-Name

2-(2-bromoethenoxy)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H11BrO3/c1-14-10-4-2-9(3-5-10)11(13)8-15-7-6-12/h2-7H,8H2,1H3

InChI-Schlüssel

BSJKVACRENLMCN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)COC=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.